molecular formula C17H22FN7 B12224210 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12224210
M. Wt: 343.4 g/mol
InChI Key: VSXACWOSGWHUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a pyrrolidine ring. Its molecular formula is C14H16FN5, and it has a molecular weight of 273.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition disrupts the production of pyrimidine, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

What sets 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluoropyrimidine moiety, in particular, is responsible for its potent biological activity .

Properties

Molecular Formula

C17H22FN7

Molecular Weight

343.4 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C17H22FN7/c1-13-10-15(22-17(21-13)24-4-2-3-5-24)23-6-8-25(9-7-23)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

VSXACWOSGWHUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=C(C=N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.